

(3-Aminocyclobutyl)methanol hydrochloride

CAS number lookup

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol hydrochloride

Cat. No.: B173842

[Get Quote](#)

An In-depth Technical Guide to **(3-Aminocyclobutyl)methanol Hydrochloride**: Properties, Synthesis, and Applications

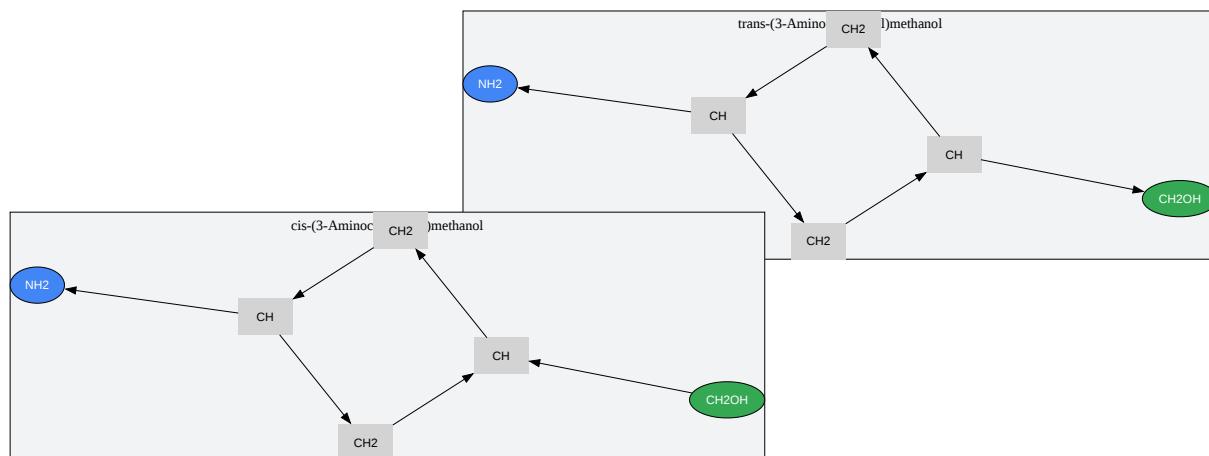
Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(3-Aminocyclobutyl)methanol hydrochloride**, a crucial building block for researchers and professionals in drug development. We will delve into its fundamental properties, logical synthetic approaches, and its strategic application in medicinal chemistry, moving beyond simple data recitation to explain the scientific rationale behind its use.

Core Identification and Chemical Identity

(3-Aminocyclobutyl)methanol hydrochloride is a bifunctional organic compound featuring a rigid cyclobutane scaffold. This structure is of significant interest in pharmaceutical development because it provides a well-defined three-dimensional orientation of its amino and hydroxymethyl functional groups. This spatial rigidity is invaluable for designing molecules with precise binding affinities to biological targets.

The compound exists as cis and trans stereoisomers, which can have different biological activities and physicochemical properties. The specific isomer should always be considered during experimental design.


Identifier	Value	Source
Chemical Name	(3-Aminocyclobutyl)methanol hydrochloride	[1] [2]
CAS Number	130369-06-1 (isomer unspecified)	[2] [3] [4]
CAS Number (trans-isomer)	1284250-10-7	[1] [5]
Molecular Formula	C ₅ H ₁₂ ClNO	[1] [2]
Molecular Weight	137.61 g/mol	[1] [6]

Physicochemical and Structural Properties

The hydrochloride salt form of (3-aminocyclobutyl)methanol enhances its stability and solubility in polar solvents, which is advantageous for handling and for use in aqueous biological assays. [\[7\]](#) The key computed properties that dictate its behavior in chemical reactions and biological systems are summarized below.

Property	Value	Source
Exact Mass	137.0607417 Da	[1] [6]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]
Complexity	59.1	[1]
Heavy Atom Count	8	[1]
Formal Charge	0	[6]
IUPAC Name	(3-aminocyclobutyl)methanol;hydrochloride	[6]

The structural rigidity of the cyclobutane ring is a key feature. Unlike more flexible aliphatic linkers, this scaffold minimizes conformational entropy upon binding to a target, which can lead to a more favorable enthalpy of binding and higher affinity.

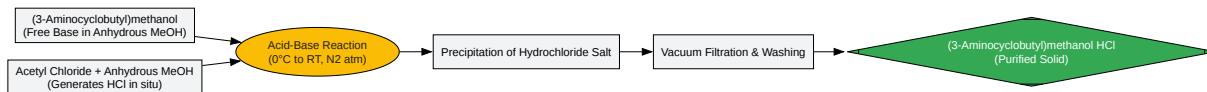
[Click to download full resolution via product page](#)

Caption: Stereoisomers of (3-Aminocyclobutyl)methanol.

Synthesis Protocol: Hydrochloride Salt Formation

The final and critical step in preparing this compound for use as a pharmaceutical intermediate is the formation of the stable hydrochloride salt from its free-base form. This process enhances stability, improves handling characteristics, and increases aqueous solubility.^[7] The following protocol is a robust and self-validating method for this conversion.

Principle of the Method

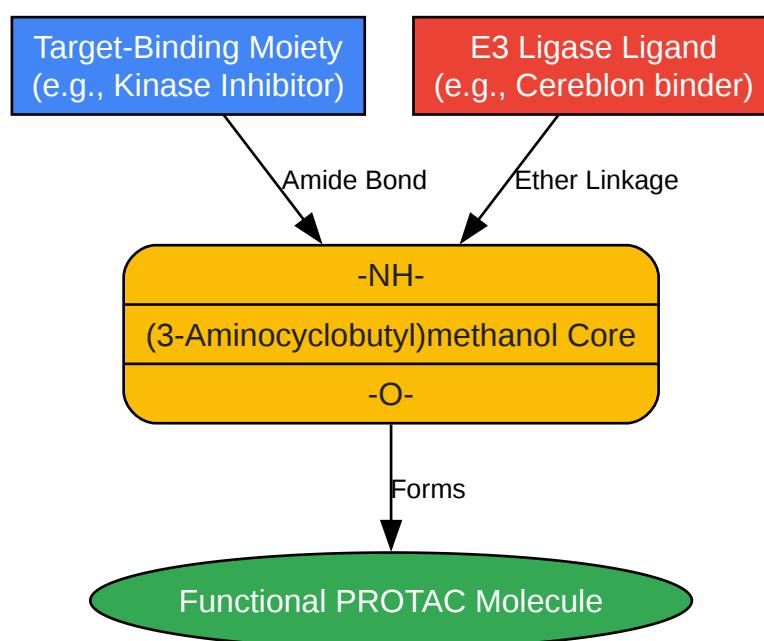

The protocol relies on the acid-base reaction between the primary amine group of (3-aminocyclobutyl)methanol and hydrogen chloride. By using a non-aqueous solvent system, the resulting ammonium chloride salt, which is typically insoluble in organic solvents, precipitates and can be isolated in high purity. Generating HCl gas *in situ* from a precursor like acetyl chloride provides a controlled and anhydrous source of the acid.^[8]

Step-by-Step Experimental Protocol

- System Preparation:
 - Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried to prevent unwanted side reactions with water.
 - The reaction should be performed under an inert nitrogen atmosphere to prevent the absorption of atmospheric moisture.
- Reagent Preparation:
 - Dissolve 1.0 equivalent of (3-aminocyclobutyl)methanol (free base) in anhydrous methanol (approx. 10 mL per gram of amine).
 - In the dropping funnel, prepare a solution of 1.1 equivalents of acetyl chloride in anhydrous methanol. Caution: Add the acetyl chloride to the methanol slowly and with cooling, as the reaction is exothermic and generates HCl gas.^[8]
- Salt Formation Reaction:
 - Cool the amine solution in the flask to 0°C using an ice bath.

- Slowly add the methanolic HCl solution from the dropping funnel to the stirred amine solution over 30 minutes.
- A white precipitate of **(3-Aminocyclobutyl)methanol hydrochloride** should begin to form.
- After the addition is complete, allow the mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for another 2-4 hours to ensure complete reaction.

- Isolation and Purification:
 - Collect the solid precipitate by vacuum filtration using a Büchner funnel.
 - Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.
 - Dry the purified product under a high vacuum at room temperature to a constant weight.
- Validation:
 - Confirm the product's identity and purity using standard analytical techniques such as ^1H -NMR (to observe shifts in protons adjacent to the newly formed ammonium group), LC-MS (to confirm the molecular weight of the free base cation), and melting point analysis.


[Click to download full resolution via product page](#)

Caption: Workflow for Hydrochloride Salt Synthesis.

Applications in Drug Discovery and Development

(3-Aminocyclobutyl)methanol hydrochloride serves as a versatile building block in medicinal chemistry, primarily categorized as a pharmaceutical intermediate and a bifunctional linker.^[4]

- **Rigid Scaffold:** The cyclobutane core provides a conformationally restricted backbone. This is highly desirable when designing ligands for protein targets, as it reduces the entropic penalty of binding, potentially increasing potency.
- **Linker Chemistry:** In modern drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), this molecule can function as a rigid linker. It connects the "warhead" (the active drug component) to the targeting moiety (an antibody or a ligand for an E3 ligase) while maintaining a precise distance and orientation between the two.
- **Introduction of Key Functional Groups:** The primary amine allows for amide bond formation, reductive amination, and other standard conjugation chemistries. The primary alcohol can be used for ether or ester linkages or can be oxidized to an aldehyde or carboxylic acid for further functionalization.

[Click to download full resolution via product page](#)

Caption: Role as a Linker in a PROTAC Molecule.

Safety, Handling, and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Storage Conditions: Store in a tightly sealed container in an inert atmosphere, refrigerated at 2-8°C.[\[3\]](#)

Hazard Identification:[\[9\]](#) The compound is associated with the following GHS hazard statements, indicating that appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.

Hazard Code	Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

References

- LookChem. **(3-Aminocyclobutyl)methanol hydrochloride.** [\[Link\]](#)
- PubChem. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929. [\[Link\]](#)
- PubChem. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201. [\[Link\]](#)
- PubChemLite. (3-aminocyclobutyl)methanol (C5H11NO). [\[Link\]](#)
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [\[Link\]](#)
- ResearchGate. What is the alternate process for preparing ester hydrochloride?. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. (3-aminocyclobutyl)methanol hydrochloride [allbiopharm.com]
- 3. achmem.com [achmem.com]
- 4. 130369-06-1|(3-Aminocyclobutyl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 5. 1284250-10-7|((trans-3-Aminocyclobutyl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 6. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(3-Aminocyclobutyl)methanol hydrochloride CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b173842#3-aminocyclobutyl-methanol-hydrochloride-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com